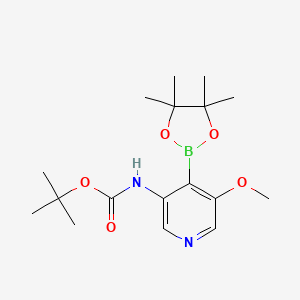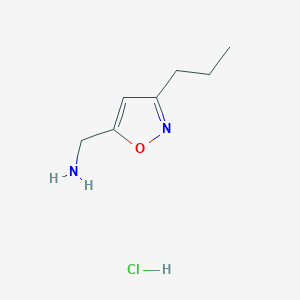![molecular formula C14H23ClN2O2S B1372243 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride CAS No. 1171234-46-0](/img/structure/B1372243.png)
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C14H22N2O2S•HCl and a molecular weight of 318.86 . This compound is known for its unique structure, which includes a piperazine ring and a sulfonyl group attached to a sec-butylphenyl moiety.
Méthodes De Préparation
The synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride involves several steps. The primary synthetic route includes the sulfonylation of 4-sec-butylphenyl with piperazine. The reaction conditions typically involve the use of a sulfonyl chloride reagent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperazine ring or the sec-butyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonyl group or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sec-butyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Applications De Recherche Scientifique
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to changes in their structure and function. The piperazine ring can also interact with various biological molecules, affecting their activity and stability. These interactions can modulate signaling pathways and cellular processes, making this compound useful in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-[(4-tert-Butylphenyl)sulfonyl]piperazine: This compound has a tert-butyl group instead of a sec-butyl group, which can affect its chemical reactivity and biological activity.
1-[(4-Methylphenyl)sulfonyl]piperazine: The presence of a methyl group instead of a sec-butyl group can lead to differences in steric and electronic properties.
1-[(4-Chlorophenyl)sulfonyl]piperazine: The substitution of a chlorine atom can significantly alter the compound’s reactivity and interactions with biological molecules.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16;/h4-7,12,15H,3,8-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIMCRHZJHZROW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
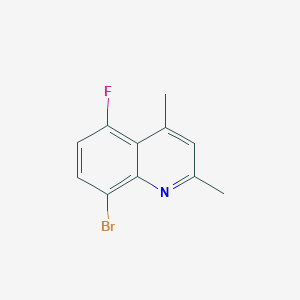
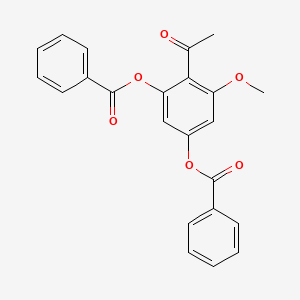
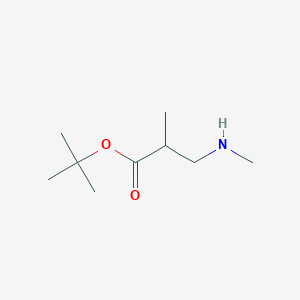
![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)
![(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1372166.png)
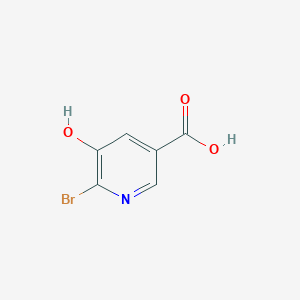
![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)
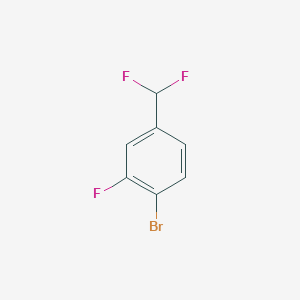
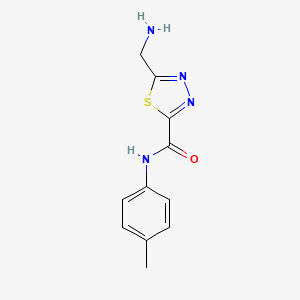
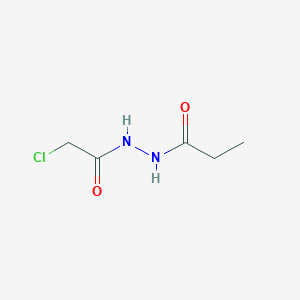
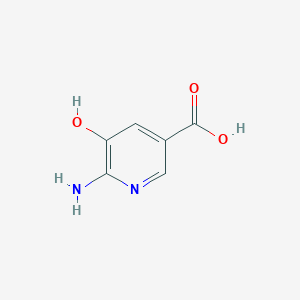
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)
